molecular formula C11H19I B1620663 Decahydro-2-(iodomethyl)naphthalene CAS No. 409112-76-1

Decahydro-2-(iodomethyl)naphthalene

Cat. No. B1620663
M. Wt: 278.17 g/mol
InChI Key: ADYQLAVZKBOMMR-UHFFFAOYSA-N
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Description

Decahydro-2-(iodomethyl)naphthalene is a chemical compound with the molecular formula C11H19I . It is used in various scientific applications such as organic synthesis, catalysis, and biological labeling.


Molecular Structure Analysis

The molecular structure of Decahydro-2-(iodomethyl)naphthalene consists of 11 carbon atoms, 19 hydrogen atoms, and 1 iodine atom . The exact 3D conformation of the molecule is not specified in the available resources.


Physical And Chemical Properties Analysis

Decahydro-2-(iodomethyl)naphthalene has a molecular weight of 278.17 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

  • Decahydro-2-(iodomethyl)naphthalene , also known as decahydro-2-naphthyl iodomethylate, is a compound used in various scientific applications such as organic synthesis, catalysis, and biological labeling.
  • It has a molecular formula of C11H19I and a molecular weight of 278.17 g/mol .
  • Naphthalenes, the class of compounds to which it belongs, are arenas in which two benzene rings are fused in an ortho position . They are produced by distillation and fractionation of petroleum or coal tar .
  • Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc . They play a vital role in the control of microbial infection .
  • Naphthalenes have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .

properties

IUPAC Name

2-(iodomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYQLAVZKBOMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376659
Record name Decahydro-2-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydro-2-(iodomethyl)naphthalene

CAS RN

409112-76-1
Record name Decahydro-2-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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